molecular formula C16H23ClF2N2O2 B13584752 rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride

rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride

Cat. No.: B13584752
M. Wt: 348.81 g/mol
InChI Key: LYZYORNASOHOLM-OJERSXHUSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further linked to a carbamate group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide and the previously synthesized pyrrolidine ring.

    Carbamate Formation: The final step involves the reaction of the difluorophenyl-substituted pyrrolidine with tert-butyl chloroformate in the presence of a base to form the carbamate group.

    Hydrochloride Salt Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
  • rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
  • rac-tert-butyl N-[(3R,4S)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate

Uniqueness

rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23ClF2N2O2

Molecular Weight

348.81 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C16H22F2N2O2.ClH/c1-15(2,3)22-14(21)20-13-10-19-9-12(13)16(17,18)11-7-5-4-6-8-11;/h4-8,12-13,19H,9-10H2,1-3H3,(H,20,21);1H/t12-,13-;/m1./s1

InChI Key

LYZYORNASOHOLM-OJERSXHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(C2=CC=CC=C2)(F)F.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(C2=CC=CC=C2)(F)F.Cl

Origin of Product

United States

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